molecular formula C17H14O7 B1238207 3,5,8-Trihydroxy-7,4'-dimethoxyflavone CAS No. 70703-48-9

3,5,8-Trihydroxy-7,4'-dimethoxyflavone

Cat. No.: B1238207
CAS No.: 70703-48-9
M. Wt: 330.29 g/mol
InChI Key: UQNDTCXLDRQEEY-UHFFFAOYSA-N
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Description

3,5,8-Trihydroxy-7,4’-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables. This particular compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trihydroxy-7,4’-dimethoxyflavone typically involves the methylation of quercetin derivatives. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as certain plants. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using the aforementioned synthetic routes with optimized reaction conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: 3,5,8-Trihydroxy-7,4’-dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5,8-Trihydroxy-7,4’-dimethoxyflavone has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. The molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as transcription factors such as nuclear factor-kappa B .

Comparison with Similar Compounds

    Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with comparable health benefits.

    Apigenin: Known for its anti-cancer properties.

Uniqueness: 3,5,8-Trihydroxy-7,4’-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids .

Properties

IUPAC Name

3,5,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)16-15(21)14(20)12-10(18)7-11(23-2)13(19)17(12)24-16/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNDTCXLDRQEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220974
Record name 3,5,8-Trihydroxy-7,4'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70703-48-9
Record name 3,5,8-Trihydroxy-7,4'-dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trihydroxy-7,4'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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